Geranylfarnesol
Overview
Description
Geranylfarnesol is a naturally occurring sesterterpene, a class of terpenoids composed of 25 carbon atoms It is derived from the condensation of geranyl and farnesyl groups This compound is found in various natural sources, including plants, fungi, and marine organisms
Preparation Methods
Synthetic Routes and Reaction Conditions: Geranylfarnesol can be synthesized through several methods, including enzymatic and chemical synthesis. One common method involves the use of squalene-hopene cyclase, an enzyme that catalyzes the cyclization of this compound to produce various cyclic sesterterpenes . The reaction conditions typically involve the use of a suitable solvent, temperature control, and the presence of cofactors required for enzyme activity.
Industrial Production Methods: Industrial production of this compound often involves the extraction from natural sources such as essential oils of plants. The extraction process includes steam distillation or solvent extraction, followed by purification steps like chromatography to isolate this compound in its pure form .
Chemical Reactions Analysis
Types of Reactions: Geranylfarnesol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form epoxides or hydroxylated derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding alcohols.
Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and osmium tetroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like halogens, acids, and bases are used for substitution reactions.
Major Products Formed:
Oxidation: Epoxides, hydroxylated derivatives.
Reduction: Alcohols.
Substitution: Halogenated compounds, esters, ethers.
Scientific Research Applications
Geranylfarnesol has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and natural products.
Biology: Studied for its role in cell signaling and regulation of biological pathways.
Medicine: Investigated for its potential anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the production of fragrances, flavors, and bioactive compounds.
Mechanism of Action
The mechanism of action of geranylfarnesol involves its interaction with various molecular targets and pathways. It is known to modulate the activity of enzymes involved in the biosynthesis of sterols and other isoprenoids. This compound can also affect cell membrane integrity and signaling pathways, leading to its diverse biological effects .
Comparison with Similar Compounds
Geranylfarnesol is unique among sesterterpenes due to its specific structure and biological activities. Similar compounds include:
Farnesol: A sesquiterpene with 15 carbon atoms, known for its role in the regulation of cell growth and apoptosis.
Geraniol: A monoterpene with 10 carbon atoms, widely used in the fragrance industry and known for its antimicrobial properties.
Geranylgeraniol: A diterpene with 20 carbon atoms, involved in protein prenylation and cellular signaling.
This compound stands out due to its higher carbon count and the resulting complexity in its structure and function.
Properties
IUPAC Name |
(2E,6E,10E,14E)-3,7,11,15,19-pentamethylicosa-2,6,10,14,18-pentaen-1-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H42O/c1-21(2)11-7-12-22(3)13-8-14-23(4)15-9-16-24(5)17-10-18-25(6)19-20-26/h11,13,15,17,19,26H,7-10,12,14,16,18,20H2,1-6H3/b22-13+,23-15+,24-17+,25-19+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHTCXUSSQJMLQD-GIXZANJISA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(=CCCC(=CCCC(=CCCC(=CCO)C)C)C)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CO)/C)/C)/C)/C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H42O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
79577-58-5 | |
Record name | Geranylfarnesol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079577585 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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